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molecular formula C7H10N4O2S B8489387 Ethyl 5-amino-3-(methylthio)-1,2,4-triazine-6-carboxylate

Ethyl 5-amino-3-(methylthio)-1,2,4-triazine-6-carboxylate

Cat. No. B8489387
M. Wt: 214.25 g/mol
InChI Key: XJCBTOVGYMXJDR-UHFFFAOYSA-N
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Patent
US06683183B2

Procedure details

can be prepared if ammonia is used to displace the chloro group of 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester to give 5-amino-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester. The aldehyde is obtained and reacted with a substituted phenyl acetonitrile as described above to provide the 6-amino-pyridotriazines. The methylthio group is displaced as described above, also, and the 6-amino group of the resulting 6-amino-7-substituted phenyl-3-substituted amino-pyrido-1,2,4-triazine is derivatized by standard methods, for example alkylation or acylation, to provide compounds of Formula III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[N:4]=[C:5]([S:14][CH3:15])[N:6]=[N:7][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]>>[NH2:1][C:3]1[N:4]=[C:5]([S:14][CH3:15])[N:6]=[N:7][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(N=NC1C(=O)OCC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(N=NC1C(=O)OCC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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